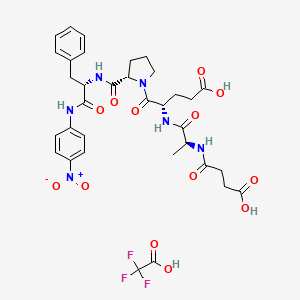
Suc-Ala-Glu-Pro-Phe-pNA TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Glu-Pro-Phe-pNA TFA involves the stepwise assembly of the peptide chain followed by the attachment of the p-nitroanilide (pNA) group. The synthesis typically starts with the protection of amino acids and the formation of peptide bonds using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) . The final step involves the deprotection of the peptide and the attachment of the pNA group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is then lyophilized and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Suc-Ala-Glu-Pro-Phe-pNA TFA undergoes hydrolysis reactions catalyzed by enzymes such as peptidylprolyl isomerase Pin1 . The hydrolysis of the compound releases p-nitroaniline (pNA), which can be measured colorimetrically .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include buffers like phosphate-buffered saline (PBS) and enzymes such as Pin1 . The reactions are typically carried out at physiological pH and temperature .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which is a yellow compound that can be detected spectrophotometrically .
Applications De Recherche Scientifique
Suc-Ala-Glu-Pro-Phe-pNA TFA is widely used in scientific research for various applications:
Mécanisme D'action
Suc-Ala-Glu-Pro-Phe-pNA TFA exerts its effects by serving as a substrate for the enzyme peptidylprolyl isomerase Pin1 . The enzyme catalyzes the cis-trans isomerization of proline residues in proteins, which is a crucial step in protein folding and function . The hydrolysis of this compound by Pin1 releases p-nitroaniline (pNA), which can be measured to assess the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: This compound is a chromogenic substrate for elastase and other proteases.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: This compound is used as a substrate for cathepsin G, neutrophil elastase, trypsin, and chymotrypsin.
Uniqueness
Suc-Ala-Glu-Pro-Phe-pNA TFA is unique in its specificity for the enzyme Pin1, making it a valuable tool for studying the role of Pin1 in various biological processes and for identifying potential inhibitors of this enzyme .
Propriétés
Formule moléculaire |
C34H39F3N6O13 |
|---|---|
Poids moléculaire |
796.7 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H38N6O11.C2HF3O2/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49;3-2(4,5)1(6)7/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43);(H,6,7)/t19-,23-,24-,25-;/m0./s1 |
Clé InChI |
QUQXPSJYFGYAOX-DCPXIXLXSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















